N-Acylkansosamine

Description

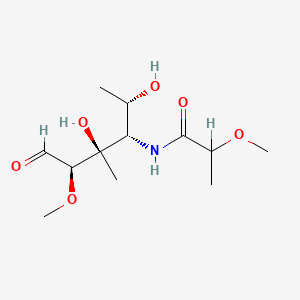

Structure

3D Structure

Properties

CAS No. |

92355-88-9 |

|---|---|

Molecular Formula |

C12H23NO6 |

Molecular Weight |

277.31 g/mol |

IUPAC Name |

N-[(2S,3S,4R,5R)-2,4-dihydroxy-5-methoxy-4-methyl-6-oxohexan-3-yl]-2-methoxypropanamide |

InChI |

InChI=1S/C12H23NO6/c1-7(15)10(13-11(16)8(2)18-4)12(3,17)9(6-14)19-5/h6-10,15,17H,1-5H3,(H,13,16)/t7-,8?,9-,10-,12-/m0/s1 |

InChI Key |

KHYJVZNVWDCCAY-HIVFNARLSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]([C@](C)([C@H](C=O)OC)O)NC(=O)C(C)OC)O |

Canonical SMILES |

CC(C(C(C)(C(C=O)OC)O)NC(=O)C(C)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4,6-dideoxy-2-O-methyl-3-C-methyl-4-(2'-methoxypropionamido)manno-hexopyranose N-acylkansosamine |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel N-Acylkanosamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acylkanosamine derivatives represent a promising class of bioactive molecules with potential applications in drug development, owing to their structural similarity to endogenous signaling lipids. This technical guide provides a comprehensive overview of the synthesis of novel N-Acylkanosamine derivatives, detailing experimental protocols for their preparation and purification. Furthermore, it explores their potential biological activities and associated signaling pathways, offering insights for future research and therapeutic development. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Kanosamine, or 3-amino-3-deoxy-D-glucose, is an amino sugar that serves as a versatile scaffold for the synthesis of a diverse array of derivatives. The N-acylation of kanosamine with various fatty acids yields N-Acylkanosamine derivatives, which are analogues of naturally occurring N-acyl amides. This class of compounds has garnered significant interest due to the diverse biological roles of related molecules, such as N-acyl ethanolamines and N-acyl amino acids, which are involved in various physiological processes including neurotransmission, inflammation, and energy metabolism. The structural modularity of N-Acylkanosamine derivatives, allowing for the introduction of different acyl chains, provides a powerful tool for probing structure-activity relationships and developing novel therapeutic agents.

Synthetic Methodologies

The selective N-acylation of kanosamine is the key transformation in the synthesis of N-Acylkanosamine derivatives. The higher nucleophilicity of the amino group compared to the hydroxyl groups allows for selective acylation under controlled conditions. Several methods can be employed for this purpose, with the choice of method depending on the desired acyl chain and the scale of the reaction.

General Workflow for N-Acylkanosamine Synthesis

The overall process for synthesizing and characterizing N-Acylkanosamine derivatives can be outlined as follows:

Key Experimental Protocols

This method is a robust and widely applicable procedure for the N-acylation of amino alcohols.

Materials:

-

Kanosamine hydrochloride

-

Acyl chloride (e.g., octanoyl chloride, lauroyl chloride, etc.)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Kanosamine hydrochloride (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., DCM or THF) in a round-bottom flask.

-

Basification: Cool the solution to 0 °C in an ice bath and add a base (e.g., NaHCO₃, 2.2 eq) portion-wise with vigorous stirring to neutralize the hydrochloride and free the amine.

-

Acylation: Add the acyl chloride (1.1 eq), dissolved in a small amount of the organic solvent, dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-Acylkanosamine derivative.

This method is suitable for acylating with carboxylic acids that are not readily converted to their corresponding acyl chlorides.

Materials:

-

Kanosamine hydrochloride

-

Carboxylic acid (e.g., oleic acid, palmitic acid, etc.)

-

Coupling agent (e.g., DCC, EDC)

-

Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and the coupling agent (1.2 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: In a separate flask, suspend Kanosamine hydrochloride (1.0 eq) in the anhydrous solvent and add the base (2.2 eq) to free the amine.

-

Coupling: Slowly add the solution of the free amine to the activated carboxylic acid solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: Filter the reaction mixture to remove the urea byproduct. Dilute the filtrate with an organic solvent and wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography to obtain the desired N-Acylkanosamine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of various N-Acylkanosamine derivatives based on the protocols described above.

| Acyl Chloride/Carboxylic Acid | Method | Solvent | Reaction Time (h) | Typical Yield (%) |

| Octanoyl Chloride | Schotten-Baumann | DCM/H₂O | 3 | 85-95 |

| Lauroyl Chloride | Schotten-Baumann | THF/H₂O | 4 | 80-90 |

| Palmitoyl Chloride | Schotten-Baumann | DCM/H₂O | 4 | 75-85 |

| Oleic Acid | DCC Coupling | DMF | 12 | 60-75 |

| Stearic Acid | EDC Coupling | DCM | 12 | 65-80 |

Biological Activity and Signaling Pathways

While the specific biological activities of many novel N-Acylkanosamine derivatives are yet to be fully elucidated, insights can be drawn from related N-acyl compounds. These molecules are known to interact with various cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism.

Potential Cellular Targets

Based on the known pharmacology of N-acyl amides, potential cellular targets for N-Acylkanosamine derivatives include:

-

G-Protein Coupled Receptors (GPCRs): Certain N-acyl amides are known to modulate the activity of GPCRs, including cannabinoid receptors (CB1 and CB2) and orphan GPCRs.

-

Ion Channels: N-acyl amides can directly interact with and modulate the function of various ion channels, such as transient receptor potential (TRP) channels.

-

Enzymes: Fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) are key enzymes in the degradation of N-acyl ethanolamines. N-Acylkanosamine derivatives may act as substrates or inhibitors for these or related enzymes.

Proposed Signaling Pathway

A plausible signaling pathway for an N-Acylkanosamine derivative that acts as a GPCR agonist is depicted below. This is a hypothetical pathway based on known GPCR signaling mechanisms.

Characterization Techniques

The synthesized N-Acylkanosamine derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and preliminary biological exploration of novel N-Acylkanosamine derivatives. The detailed protocols and compiled data offer a practical resource for researchers in medicinal chemistry and drug discovery. The proposed signaling pathways, based on established knowledge of related lipid signaling molecules, provide a conceptual starting point for investigating the mechanism of action of these promising compounds. Further research into the specific biological targets and therapeutic potential of N-Acylkanosamine derivatives is warranted and is expected to unveil new avenues for drug development.

The Biological Activity of N-Acylkanosamine Compounds: A Technical Guide for Researchers

November 27, 2025

Introduction

N-Acylkanosamine compounds represent a diverse class of lipid signaling molecules that play crucial roles in a multitude of physiological processes. These amphipathic molecules, structurally characterized by a fatty acid chain linked to an amino alcohol or a related amine-containing moiety via an amide bond, have garnered significant attention in the fields of pharmacology and drug development. Their biological activities are wide-ranging, encompassing anti-inflammatory, analgesic, neuroprotective, and metabolic regulatory effects. This technical guide provides an in-depth overview of the biological activities of various N-Acylkanosamine compounds, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Biological Data

The biological activity of N-Acylkanosamine compounds is often quantified by their binding affinities (Ki) to receptors, their potency in eliciting a functional response (EC50), or their ability to inhibit enzyme activity (IC50). The following tables summarize key quantitative data for various N-Acylkanosamine compounds across different biological targets.

Table 1: Receptor Binding Affinities (Ki) of N-Acylkanosamine Compounds

| Compound | Receptor | Ki (nM) | Species | Reference |

| N-Arachidonoyl-dopamine | CB1 | 250 | Rat | [1] |

| N-Arachidonoyl-dopamine | CB2 | >10000 | Rat | [1] |

| N-Oleoyl-dopamine | CB1 | 1500 | Rat | |

| N-Arachidonoyl-GABA | CB1 | >10000 | ||

| N-Palmitoyl-ethanolamine | CB2 | >10000 |

Table 2: Functional Potency (EC50) of N-Acylkanosamine Compounds

| Compound | Assay | EC50 (µM) | Cell Line | Reference |

| N-Oleoyl-ethanolamine | PPARα Activation | 0.12 | HeLa | |

| N-Arachidonoyl-dopamine | Calcium Mobilization (TRPV1) | ~0.05-0.1 | HEK-293 | |

| N-Palmitoyl-ethanolamine | PPARα Activation | ~3 |

Table 3: Enzyme Inhibition (IC50) by N-Acylkanosamine Compounds

| Compound | Enzyme | IC50 (µM) | Source | Reference |

| N-Arachidonoyl-dopamine | FAAH | 19-100 | N18TG2 cells | [1] |

| N-Linoleoyl-dopamine | FAAH | ~30 | N18TG2 cells | [1] |

| N-Arachidonoyl-ethanolamine | FAAH | ~1 | Rat Brain |

Key Biological Activities and Mechanisms of Action

N-Acylkanosamine compounds exert their effects by interacting with a variety of molecular targets, leading to the modulation of key signaling pathways.

Anti-inflammatory Activity

Many N-Acylkanosamines, such as N-palmitoylethanolamide (PEA) and N-oleoylethanolamine (OEA), exhibit potent anti-inflammatory properties. These effects are often mediated through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in inflammation and lipid metabolism. Activation of PPARα can lead to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Analgesic Activity

The analgesic effects of N-Acylkanosamines are mediated by multiple mechanisms. N-arachidonoylethanolamine (anandamide), the most well-known endocannabinoid, activates cannabinoid receptors CB1 and CB2, which are integral to pain modulation in the central and peripheral nervous systems. Other compounds, like N-arachidonoyl-dopamine, act as agonists at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception.

Neuroprotective Effects

Several N-Acylkanosamine compounds have demonstrated neuroprotective properties in various models of neuronal injury and neurodegeneration. The endocannabinoid system, which includes N-Acylethanolamines, is known to play a crucial role in maintaining neuronal homeostasis and protecting against excitotoxicity and oxidative stress.

Metabolic Regulation

N-Acylkanosamines are increasingly recognized for their role in regulating energy balance and metabolism. OEA, for instance, has been shown to reduce food intake and body weight gain by activating PPARα in the small intestine. This leads to the stimulation of fat utilization and a reduction in appetite.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the biological activity of N-Acylkanosamine compounds.

Synthesis and Purification of N-Acylkanosamine Compounds

General Procedure for the Synthesis of N-Acyl Tryptamines:

A representative protocol for the synthesis of N-acyl tryptamines involves the coupling of a carboxylic acid with tryptamine.

-

In a reaction vial, combine tryptamine (1.2 equivalents), the desired carboxylic acid (1.0 equivalent), and a suitable solvent such as ethyl acetate.

-

Add a coupling reagent, such as propylphosphonic anhydride (T3P) (1.5 equivalents), and a base, like triethylamine (2.0 equivalents).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure N-acyl tryptamine.

Enzyme Inhibition Assay: Fatty Acid Amide Hydrolase (FAAH)

This fluorometric assay measures the ability of a compound to inhibit the activity of FAAH.

-

Reagents and Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

Test compound (N-Acylkanosamine) dissolved in DMSO

-

Positive control inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in FAAH Assay Buffer.

-

In a 96-well plate, add the assay buffer, the test compound or vehicle (DMSO), and the FAAH enzyme solution.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the FAAH substrate solution to each well.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 10-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Receptor Binding Assay: Cannabinoid Receptor 1 (CB1)

This radioligand binding assay determines the affinity of a compound for the CB1 receptor.

-

Reagents and Materials:

-

Membrane preparations from cells expressing the CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or from brain tissue.

-

Radioligand (e.g., [³H]-CP55,940)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA)

-

Non-specific binding control (e.g., a high concentration of an unlabeled CB1 agonist like WIN 55,212-2)

-

Test compound (N-Acylkanosamine)

-

GF/B glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Binding buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Binding buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competition Binding: Binding buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the GF/B filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

-

Cellular Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of a compound to induce an increase in intracellular calcium, often as a result of activating ion channels like TRPV1 or Gq-coupled receptors.

-

Reagents and Materials:

-

Cells expressing the target receptor (e.g., HEK-293 cells transfected with TRPV1).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (N-Acylkanosamine).

-

Positive control agonist (e.g., capsaicin for TRPV1).

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Inject the test compound or positive control at various concentrations and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the agonist concentration.

-

Signaling Pathways and Visualizations

N-Acylkanosamine compounds modulate several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Endocannabinoid Signaling Pathway

The endocannabinoid system plays a critical role in regulating synaptic transmission. N-Acylethanolamines like anandamide act as retrograde messengers, being synthesized in the postsynaptic neuron and acting on presynaptic CB1 receptors to inhibit neurotransmitter release.

PPARα Signaling Pathway

N-Acylkanosamines like OEA activate PPARα, a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, regulating the transcription of target genes involved in lipid metabolism and inflammation.

TRPV1 Signaling Pathway

N-Acyldopamines are potent activators of the TRPV1 ion channel. Activation of TRPV1 leads to an influx of cations, primarily calcium, which triggers downstream signaling events associated with pain and inflammation.

GPR55 Signaling Pathway

The G protein-coupled receptor 55 (GPR55) is another target for certain N-Acylkanosamines. Its activation can lead to an increase in intracellular calcium via a Gq- and RhoA-dependent pathway.

Conclusion

N-Acylkanosamine compounds represent a promising and multifaceted class of bioactive lipids with significant therapeutic potential. Their ability to modulate key physiological pathways involved in inflammation, pain, and metabolism makes them attractive targets for drug discovery. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their signaling pathways. It is anticipated that continued research in this area will further elucidate the complex roles of these molecules and pave the way for the development of novel therapeutics for a range of human diseases.

References

The Discovery and Isolation of Natural N-Acylkanosamines: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acylkanosamines are a diverse class of lipid signaling molecules that play crucial roles in a wide range of physiological processes. Structurally, they consist of a fatty acid linked to an amino-containing "kanosamine" moiety, which can be an amino alcohol like ethanolamine or a neurotransmitter such as dopamine or serotonin. The discovery of the first N-Acylkanosamine, anandamide (N-arachidonoylethanolamine), in the early 1990s as an endogenous ligand for the cannabinoid receptors revolutionized our understanding of lipid signaling and opened up new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of natural N-Acylkanosamines, with a focus on N-Acylethanolamines, N-Acyldopamines, and N-Acylserotonins. It is designed to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Historical Perspective and Key Discoveries

The journey into the world of N-Acylkanosamines began with the quest to find the endogenous counterparts to the psychoactive components of Cannabis sativa. This led to the landmark discovery of N-arachidonoylethanolamine (anandamide) in 1992 by Raphael Mechoulam and his team. They isolated this novel lipid from porcine brain and demonstrated its ability to bind to and activate cannabinoid receptors. The name "anandamide" was derived from the Sanskrit word "ananda," meaning "inner bliss," reflecting its cannabis-like effects.

Following this seminal discovery, the field rapidly expanded to include a wide array of related molecules. Subsequent research led to the identification of other N-Acylethanolamines (NAEs) with varying fatty acid chains, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). These compounds, while not all binding to cannabinoid receptors, were found to have their own distinct biological activities, including anti-inflammatory and anorexic effects, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).

The exploration of other amine-containing endogenous molecules led to the discovery of N-Acyldopamines (NADAs) in brain extracts.[1] These compounds, which are analogs of the vanilloid capsaicin, were found to be potent activators of the transient receptor potential vanilloid type 1 (TRPV1) channel, a key player in pain sensation.[1] N-arachidonoyldopamine (NADA) and N-oleoyldopamine (ODA) are two of the most well-characterized members of this family.[1]

More recently, the focus has turned to the gastrointestinal tract, a region rich in the neurotransmitter serotonin. This led to the discovery of N-Acylserotonins (NASs) , such as N-arachidonoylserotonin (AA-5-HT), in the jejunum and ileum of pigs and mice. Their formation is influenced by the dietary intake of fatty acids, suggesting a link between diet, gut physiology, and this novel class of lipid mediators.

Quantitative Data on N-Acylkanosamines

The following tables summarize key quantitative data related to the concentration of various N-Acylkanosamines in different biological tissues and their bioactivity at specific receptors.

Table 1: Endogenous Concentrations of N-Acylethanolamines (NAEs) in Rodent Tissues

| N-Acylethanolamine | Tissue | Concentration (pmol/g or nmol/g) | Species | Reference |

| N-Arachidonoylethanolamine (AEA) | Brain | 66.4 ± 4.1 pmol/g | Mouse | [2] |

| N-Palmitoylethanolamine (PEA) | Brain | 0.02 ± 0.004 nmol/g | Mouse | [3] |

| N-Oleoylethanolamine (OEA) | Brain | 0.006 ± 0.002 nmol/g | Mouse | |

| N-Stearoylethanolamine (SEA) | Brain | Not specified | Mouse | |

| N-Docosahexaenoylethanolamine (DHEA) | Brain | 54.9 ± 4.9 pmol/g | Mouse | |

| N-Arachidonoylethanolamine (AEA) | Hippocampus | Varies with time of day | Rat | |

| N-Palmitoylethanolamine (PEA) | Hippocampus | Varies with time of day | Rat | |

| N-Oleoylethanolamine (OEA) | Cerebellum | Varies with time of day | Rat |

Table 2: Endogenous Concentrations of N-Acyldopamines (NADAs) in Rodent Brain Regions

| N-Acyldopamine | Brain Region | Concentration | Species | Reference |

| N-Arachidonoyldopamine (NADA) | Striatum, Hippocampus, Cerebellum | Highest concentrations | Mammalian | |

| N-Oleoyldopamine (ODA) | Striatum, Hippocampus, Cerebellum | High concentrations | Mammalian | |

| N-Palmitoyldopamine (PALDA) | Striatum, Hippocampus, Cerebellum | Present | Mammalian | |

| N-Stearoyldopamine (STEARDA) | Striatum, Hippocampus, Cerebellum | Present | Mammalian |

Table 3: Endogenous Concentrations of N-Acylserotonins (NASs) in Gut Tissue

| N-Acylserotonin | Gut Region | Presence | Species | Reference |

| N-Arachidonoylserotonin (AA-5-HT) | Jejunum, Ileum | Endogenously present | Pig, Mouse | |

| N-Oleoylserotonin | Jejunum, Ileum | Endogenously present | Pig, Mouse | |

| N-Palmitoylserotonin | Jejunum, Ileum | Endogenously present | Pig, Mouse | |

| N-Stearoylserotonin | Jejunum, Ileum | Endogenously present | Pig, Mouse |

Table 4: Bioactivity of N-Acylkanosamines (IC50 and EC50 Values)

| Compound | Receptor/Channel | Bioactivity | Value | Reference |

| Anandamide (AEA) | Cannabinoid Receptor 1 (CB1) | ED50 (in vivo) | 1.48 mg/kg | |

| Anandamide (AEA) | High-Voltage Activated Ca2+ Channels | IC50 | 0.92 µmol/L | |

| Anandamide (AEA) | α4β2 Nicotinic Acetylcholine Receptors | IC50 | 0.9 ± 2 µM | |

| N-Arachidonoyldopamine (NADA) | TRPV1 | EC50 | ~90 nM | |

| N-Palmitoyldopamine (PALDA) | TRPV1 (enhances NADA effect) | EC50 of NADA lowered to ~30 nM | ||

| N-Stearoyldopamine (STEARDA) | TRPV1 (enhances NADA effect) | EC50 of NADA lowered to ~30 nM | ||

| Oleoylethanolamide (OEA) | PPARα | EC50 | 0.12 µM | |

| Palmitoylethanolamide (PEA) | PPARα | EC50 | 3 µM | |

| Compound 1 (PPARα activator) | PPARα | EC50 | 2.06 µM | |

| Compound 3 (PPARα activator) | PPARα | EC50 | 1.78 µM |

Experimental Protocols

Protocol 1: General Procedure for the Isolation and Purification of N-Acylkanosamines from Brain Tissue

This protocol outlines a general workflow for the extraction and purification of N-Acylkanosamines from brain tissue, based on established lipid extraction methodologies.

1. Tissue Homogenization and Lipid Extraction (Modified Folch Method):

- Excise brain tissue and immediately freeze in liquid nitrogen to prevent enzymatic degradation of lipids.

- Weigh the frozen tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol (20 volumes per gram of tissue) using a glass-Teflon homogenizer.

- Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly to induce phase separation.

- Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

- Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

- Dry the lipid extract under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) for Purification:

- Resuspend the dried lipid extract in a small volume of chloroform.

- Condition a silica gel SPE cartridge by washing with hexane followed by chloroform.

- Load the resuspended lipid extract onto the conditioned SPE cartridge.

- Wash the cartridge with chloroform to remove non-polar lipids.

- Elute the N-Acylkanosamines from the cartridge using a mixture of chloroform and methanol (e.g., 9:1 v/v).

- Collect the eluate and dry it under a stream of nitrogen.

3. High-Performance Liquid Chromatography (HPLC) for Further Purification and Separation:

- Resuspend the dried eluate from the SPE step in the HPLC mobile phase.

- Inject the sample onto a C18 reverse-phase HPLC column.

- Use a gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid or ammonium acetate.

- Monitor the elution profile using a UV detector or by collecting fractions for subsequent analysis by mass spectrometry.

- Collect the fractions corresponding to the retention times of the N-Acylkanosamines of interest.

Protocol 2: Quantification of N-Acylethanolamines in Plasma by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of NAEs in plasma samples.

1. Sample Preparation:

- Thaw frozen plasma samples on ice.

- To 100 µL of plasma, add a known amount of a deuterated internal standard (e.g., anandamide-d8).

- Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube.

2. Solid-Phase Extraction (SPE):

- Condition a C18 SPE cartridge with methanol followed by water.

- Load the supernatant from the protein precipitation step onto the conditioned cartridge.

- Wash the cartridge with a low-percentage organic solvent (e.g., 20% methanol in water) to remove polar interferences.

- Elute the NAEs with a high-percentage organic solvent (e.g., methanol or acetonitrile).

- Dry the eluate under a stream of nitrogen.

- Reconstitute the dried extract in a small volume of the initial HPLC mobile phase.

3. LC-MS/MS Analysis:

- Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes.

- Flow Rate: Typically 0.2-0.4 mL/min.

- Column Temperature: Maintained at a constant temperature (e.g., 40°C).

- Mass Spectrometry Conditions:

- Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.

Signaling Pathways and Experimental Workflows

The biological effects of N-Acylkanosamines are mediated through their interaction with specific receptors and ion channels. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways and a general experimental workflow for the analysis of these compounds.

Caption: Signaling pathways of major N-Acylkanosamines.

Caption: General experimental workflow for N-Acylkanosamine analysis.

Conclusion

The discovery of N-Acylkanosamines has profoundly impacted our understanding of lipid signaling and its role in health and disease. From the initial isolation of anandamide to the ongoing exploration of novel N-acyl amides, this field continues to be a fertile ground for scientific discovery. The development of sophisticated analytical techniques, particularly LC-MS/MS, has been instrumental in elucidating the complex profiles of these molecules in biological systems. This technical guide provides a foundational overview of the key aspects of N-Acylkanosamine research, from their discovery and isolation to their quantification and biological actions. It is hoped that this resource will serve as a valuable tool for scientists and researchers dedicated to unraveling the intricate roles of these fascinating lipid mediators and harnessing their therapeutic potential.

References

- 1. Lipid Profiling Reveals Tissue-Specific Differences for N-Acylethanolamines and their Precursors in Mice Lacking Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

N-Acylethanolamine Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules involved in a diverse range of physiological processes, including pain, inflammation, appetite, and mood regulation.[1] This family includes well-known members such as the endocannabinoid anandamide (AEA), the anti-inflammatory and analgesic mediator palmitoylethanolamide (PEA), and the satiety-inducing factor oleoylethanolamide (OEA).[2][3][4] The biological activity of NAEs is dictated by their chemical structure, which consists of a fatty acid linked to an ethanolamine headgroup. Understanding the structure-activity relationships (SAR) of these molecules is paramount for the rational design of novel therapeutics targeting the endocannabinoid system and related pathways.

This technical guide provides an in-depth overview of the SAR of NAEs, focusing on their interactions with key protein targets. It also details the experimental protocols necessary to evaluate these interactions and presents quantitative data in a clear, comparative format. Visualizations of key signaling pathways and experimental workflows are provided to facilitate comprehension.

Structure-Activity Relationships of N-Acylethanolamines

The pharmacological profile of NAEs can be systematically altered by modifying three key structural features: the acyl chain, the ethanolamine headgroup, and the amide bond linker.

Acyl Chain Modifications

The length, degree of unsaturation, and branching of the fatty acid chain significantly influence the affinity and efficacy of NAEs at their molecular targets.

-

Anandamide (AEA) at Cannabinoid Receptors: Anandamide, with its 20-carbon arachidonoyl chain containing four cis double bonds, displays a notable affinity for the cannabinoid type 1 (CB1) receptor.[1] Shortening or lengthening the acyl chain, as well as altering the number and position of the double bonds, generally leads to a decrease in CB1 receptor affinity. For instance, the oleoyl (18:1) and linoleoyl (18:2) ethanolamides exhibit significantly lower affinities for cannabinoid receptors compared to anandamide.

-

Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) at PPARα: PEA (16:0) and OEA (18:1) are potent agonists of the peroxisome proliferator-activated receptor-alpha (PPARα). The saturated 16-carbon chain of PEA and the monounsaturated 18-carbon chain of OEA are optimal for PPARα activation, which mediates their anti-inflammatory and anorexic effects, respectively.

Ethanolamine Headgroup Modifications

Modifications to the ethanolamine moiety can impact receptor binding and metabolic stability.

-

CB1 Receptor Interactions: The hydroxyl group of the ethanolamine head is a critical pharmacophoric element for CB1 receptor binding. Replacing this hydroxyl with other functional groups can alter affinity and efficacy. For example, substituting the hydroxyl group with electronegative moieties like fluoro or chloro groups has been shown to increase CB1 receptor affinity. Furthermore, introducing methyl groups at the 1'- and 2'-positions of the ethanolamine can enhance metabolic stability by reducing susceptibility to hydrolysis by fatty acid amide hydrolase (FAAH).

-

Vanilloid Receptor (TRPV1) Interactions: Anandamide and other NAEs can also interact with the transient receptor potential vanilloid type 1 (TRPV1) channel. Modifications to the ethanolamine headgroup can modulate this activity. For instance, the anandamide uptake inhibitor AM404, which possesses a 4-hydroxyphenyl head group, exhibits a higher affinity for the rVR1 receptor than anandamide itself.

Amide Linker Modifications

The amide bond connecting the acyl chain and the ethanolamine headgroup is crucial for the structural integrity and biological activity of NAEs. Replacing the amide with an ester or ether linkage generally results in a loss of activity at cannabinoid receptors. However, "retro-anandamides," where the positions of the carbonyl and NH groups are reversed, have been shown to possess considerable metabolic stability while retaining some biological activity.

Quantitative SAR Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various N-Acylethanolamines and related compounds at their primary molecular targets.

Table 1: Binding Affinities (Ki) of Anandamide Analogs at the Human CB1 Receptor

| Compound | Modification | Ki (nM) | Reference |

| Anandamide (AEA) | - | 39.2 ± 5.7 | |

| Arachidonylcyclopropylamide (ACPA) | Cyclopropylamide Headgroup | 2.2 ± 0.4 | |

| Arachidonyl-2-chloroethylamide (ACEA) | 2-Chloroethylamide Headgroup | 1.4 ± 0.3 | |

| Oleoylethanolamide (OEA) | Oleoyl (18:1) Acyl Chain | >1000 | |

| Linoleoylethanolamide (LEA) | Linoleoyl (18:2) Acyl Chain | >1000 |

Table 2: Inhibitory Activity (IC50) of Selected FAAH Inhibitors

| Inhibitor | Class | IC50 (nM) | Reference |

| URB597 | Carbamate | 4.6 | |

| OL-135 | α-Ketoheterocycle | 4.7 (Ki) | |

| PF-750 | Urea | 52 | |

| JZL-195 | Piperazine Carbamate | 12 |

Table 3: Inhibitory Activity (IC50) of Selected NAAA Inhibitors

| Inhibitor | Class | IC50 (nM) | Reference |

| (S)-OOPP | β-Lactone | 420 | |

| ARN077 | Threonine β-lactone | ~50 (rat), ~7 (human) | |

| AM9023 | Isothiocyanate | 350 | |

| Compound 16 | Pyrrolidine Derivative | 2120 |

Signaling Pathways

NAEs exert their biological effects by interacting with a variety of receptors and enzymes. The following diagrams illustrate some of the key signaling and metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used in N-Acylethanolamine SAR studies.

Cannabinoid Receptor (CB1) Binding Assay (Radioligand Competition)

This protocol determines the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenized brain tissue (e.g., rat cerebellum) or cells expressing recombinant human CB1 receptors (e.g., CHO-K1, HEK-293).

-

Radioligand: [³H]CP55,940 or another suitable high-affinity CB1 ligand.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Unlabeled Ligand: High concentration of a known CB1 agonist or antagonist (e.g., CP55,940 or SR141716A) for determining non-specific binding.

-

Test Compounds: Serial dilutions of the NAE analogs.

-

Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Thaw and homogenize the CB1 receptor-containing membranes in ice-cold binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired concentration (typically 5-20 µg protein/well).

-

Assay Setup: In a 96-well plate, prepare the following reactions in a final volume of 200 µL:

-

Total Binding: Binding buffer, [³H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and membrane suspension.

-

Non-specific Binding: Binding buffer, [³H]CP55,940, a high concentration of unlabeled CP55,940 (e.g., 10 µM), and membrane suspension.

-

Competition Binding: Binding buffer, [³H]CP55,940, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters (pre-soaked in wash buffer) using the cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol measures the ability of a test compound to inhibit the activity of FAAH using a fluorogenic substrate.

Materials:

-

Enzyme Source: Recombinant human or rat FAAH, or cell/tissue homogenates containing FAAH.

-

Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

-

Fluorogenic Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar.

-

Test Compounds: Serial dilutions of potential FAAH inhibitors.

-

Positive Control: A known FAAH inhibitor (e.g., URB597).

-

96-well Black Microplate.

-

Fluorescence Plate Reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of the FAAH enzyme, fluorogenic substrate, test compounds, and positive control in the assay buffer.

-

Assay Setup: To the wells of the 96-well plate, add the following in order:

-

FAAH Assay Buffer.

-

Test compound or vehicle control (e.g., DMSO).

-

FAAH enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for approximately 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. Kinetic readings can be taken over a period of 10-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of the reaction (change in fluorescence per unit time) for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay (Cell-Based)

This protocol assesses the ability of a test compound to inhibit NAAA activity in a cellular context using a fluorogenic substrate.

Materials:

-

Cells: HEK293 cells overexpressing human NAAA (HEK293-hNAAA).

-

Culture Medium: Appropriate for the cell line.

-

Assay Buffer: 100 mM citrate-phosphate buffer, 3 mM DTT, 0.1% Triton X-100, 0.05% BSA, 150 mM NaCl, pH 4.5.

-

Fluorogenic Substrate: N-(4-methylcoumarin)palmitamide (PAMCA).

-

Test Compounds: Serial dilutions of potential NAAA inhibitors.

-

96-well Black, Clear-Bottom Microplate.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Seeding: Seed HEK293-hNAAA cells into the 96-well plate and incubate for 24 hours.

-

Compound Treatment: Remove the culture medium, wash the cells with PBS, and add the diluted test compounds or vehicle control. Incubate at 37°C for 30 minutes.

-

Enzymatic Reaction: Add the fluorogenic substrate solution (e.g., 20 µM PAMCA in assay buffer) to each well. Incubate at 37°C for 60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 354 nm and an emission wavelength of 442 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The structure-activity relationship of N-Acylethanolamines is a complex and multifaceted field of study. By systematically modifying the acyl chain, ethanolamine headgroup, and amide linker, researchers can fine-tune the pharmacological properties of these lipid mediators. The experimental protocols detailed in this guide provide a robust framework for evaluating the interactions of novel NAE analogs with their molecular targets. The continued exploration of NAE SAR will undoubtedly pave the way for the development of innovative therapeutics for a wide range of human diseases.

References

- 1. Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acylalkanolamines: A Comprehensive Physicochemical and Biological Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acylalkanolamines (NAAs) represent a diverse class of lipid signaling molecules that play crucial roles in a multitude of physiological processes. This in-depth technical guide provides a comprehensive overview of their physicochemical properties, analytical methodologies, and key signaling pathways, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

N-Acylalkanolamines are amphipathic molecules consisting of a fatty acid linked to an alkanolamine, most commonly ethanolamine, via an amide bond. Their physicochemical properties are largely dictated by the nature of the acyl chain, such as its length and degree of unsaturation.

Solubility

N-Acylalkanolamines are generally insoluble in water and soluble in organic solvents such as chloroform, methanol, and ethanol.[1][2] Their solubility in non-polar solvents increases with the length of the acyl chain.

Melting and Boiling Points

The melting and boiling points of N-Acylalkanolamines are influenced by the length and saturation of the fatty acid chain. Longer and more saturated acyl chains lead to higher melting and boiling points due to increased van der Waals forces.

Table 1: Physicochemical Data of Representative N-Acylethanolamines

| Compound Name | Acronym | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| N-Acetylethanolamine | - | C4H9NO2 | 103.12 | 15.8-15.5 | 291.5 @ 760 mmHg | 1.052 | 1.438 |

| N-Palmitoylethanolamine | PEA | C18H37NO2 | 299.5 | 96-98 | - | - | - |

| N-Stearoylethanolamine | SEA | C20H41NO2 | 327.56 | - | - | - | - |

| N-Oleoylethanolamine | OEA | C20H39NO2 | 325.53 | - | - | - | - |

| N-Arachidonoylethanolamine | AEA | C22H37NO2 | 347.53 | - | - | - | - |

| N-Linoleoylethanolamine | LEA | C20H37NO2 | 323.51 | - | - | - | - |

Experimental Protocols

Determination of Solubility

A common method to determine the solubility of N-Acylalkanolamines in a specific solvent is the shake-flask method.[4]

Protocol:

-

Add an excess amount of the N-Acylalkanolamine to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Centrifuge or filter the solution to remove any undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved N-Acylalkanolamine using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Determination of Melting Point

The melting point of solid N-Acylalkanolamines can be determined using the capillary tube method.

Protocol:

-

Finely powder the solid N-Acylalkanolamine.

-

Pack a small amount of the powder into a capillary tube, sealed at one end.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus slowly and record the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid. The range between these two temperatures is the melting point range. For lipids, a gradual softening may be observed before complete melting.

References

In Vitro Screening of N-Acylalkanosamine Libraries: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the in vitro screening of N-Acylalkanosamine (NAA) libraries. N-Acylalkanosamines, a diverse class of lipid signaling molecules including N-acylethanolamines and N-acyl amino acids, are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention. This guide provides detailed methodologies for key experiments, summarizes quantitative data from representative screens, and visualizes complex biological and experimental workflows.

Introduction to N-Acylalkanosamines and In Vitro Screening

N-Acylalkanosamines are a broad family of lipids characterized by a fatty acid linked to an alkanolamine via an amide bond. Endogenous members of this family, such as the endocannabinoid anandamide (N-arachidonoylethanolamine), the anti-inflammatory agent N-palmitoylethanolamine (PEA), and the satiety-promoting factor N-oleoylethanolamine (OEA), modulate various signaling pathways by interacting with a range of molecular targets. These targets include cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels (e.g., TRPV1), and enzymes that regulate their metabolism, most notably Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA).

The therapeutic potential of modulating NAA signaling has spurred the development and screening of synthetic NAA libraries to identify novel drug candidates for pain, inflammation, neurodegenerative diseases, and metabolic disorders. High-throughput screening (HTS) of these libraries against specific molecular targets or in cell-based phenotypic assays is a critical step in the drug discovery pipeline.

Library Synthesis Strategies

The generation of diverse N-Acylalkanosamine libraries is a prerequisite for successful screening campaigns. Both solid-phase and solution-phase parallel synthesis methodologies are employed to create large numbers of distinct NAA analogs efficiently.

Solid-Phase Synthesis

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. A general strategy for the solid-phase synthesis of an N-acylalkanolamine library is outlined below.

Experimental Protocol: Solid-Phase Synthesis of an N-Acylalkanolamine Library

-

Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, which allows for the final product to be cleaved as a primary amide. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Alkanolamine Attachment: Couple the desired alkanolamine to the resin. This can be achieved by first protecting the hydroxyl group of the alkanolamine, then coupling the amino group to the resin's linker, followed by deprotection of the hydroxyl group.

-

Acylation: In a parallel format, acylate the resin-bound alkanolamine with a diverse set of acyl chlorides or carboxylic acids (using a coupling agent like HATU). This step introduces the first point of diversity.

-

Optional Derivatization: The hydroxyl group of the alkanolamine can be further derivatized to introduce a second point of diversity.

-

Cleavage: Cleave the final N-acylalkanolamine products from the resin using a strong acid, such as trifluoroacetic acid (TFA).

-

Purification: Purify the cleaved products, for example, by high-performance liquid chromatography (HPLC).

Solution-Phase Parallel Synthesis

Solution-phase synthesis can be faster for library generation when purification can be streamlined, for instance, by using liquid-liquid extraction or by designing reactions that proceed to completion with minimal byproducts.[1][2]

Experimental Protocol: Solution-Phase Synthesis of an N-Acylalkanolamine Library

-

Reaction Setup: In a multi-well plate, dissolve the starting alkanolamine in a suitable solvent.

-

Acylation: To each well, add a different acyl chloride or a mixture of a carboxylic acid and a coupling agent. This step is typically performed in the presence of a base to neutralize the generated HCl.

-

Workup and Purification: After the reaction is complete, perform a liquid-liquid extraction to remove water-soluble reagents and byproducts. The organic layer containing the N-acylalkanolamine can then be concentrated. Further purification, if necessary, can be done using flash chromatography.

High-Throughput Screening (HTS) for FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a primary catabolic enzyme for many N-acylethanolamines and is a major target for drug discovery. A common HTS assay for FAAH inhibitors utilizes a fluorogenic substrate.

Experimental Protocol: Fluorometric FAAH Inhibition Assay [3][4][5]

This protocol is adapted from commercially available FAAH inhibitor screening kits.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate: A non-fluorescent substrate that releases a fluorescent product upon hydrolysis by FAAH (e.g., AMC-arachidonoyl amide).

-

Test compounds (from the N-Acylalkanosamine library) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., JZL 195).

-

96-well or 384-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation:

-

Dilute the FAAH enzyme to the working concentration in cold FAAH Assay Buffer.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

-

-

Assay Plate Setup:

-

Blank wells: Add assay buffer only.

-

Negative control (100% activity) wells: Add assay buffer, FAAH enzyme, and the same concentration of solvent used for the test compounds.

-

Positive control wells: Add assay buffer, FAAH enzyme, and the positive control inhibitor.

-

Test compound wells: Add assay buffer, FAAH enzyme, and the test compounds at various concentrations.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.

-

Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC-based substrates) over time (kinetic read) or at a single time point (endpoint read) after a specific incubation period (e.g., 30 minutes at 37°C).

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all other readings.

-

Calculate the percentage of inhibition for each test compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Data Presentation: Quantitative Screening Results

The following tables present quantitative data from in vitro screens of N-acyl derivatives. While a comprehensive screen of a large, diverse N-acylalkanolamine library is not publicly available in a single source, the data below from related compound classes illustrates the expected format and types of results.

Table 1: Inhibitory Activity of Dual FAAH/COX Inhibitors

This table showcases the IC50 values of a series of compounds designed as dual inhibitors of FAAH and Cyclooxygenases (COX-1 and COX-2). These compounds share structural similarities with N-Acylalkanosamines.

| Compound | FAAH IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| (±)-8 | - | - | - |

| (-)-8 | - | - | - |

| (+)-8 | - | - | - |

| 9a | 0.063 ± 0.010 | 2.1 ± 0.1 | 0.24 ± 0.04 |

| 9b | - | - | - |

| 9c | - | - | - |

| 9d | - | - | - |

Data presented as mean ± SEM. Specific values for compounds (±)-8, (-)-8, (+)-8, 9b, 9c, and 9d were not explicitly provided in the referenced snippet but are included to show the structure of a complete data table.

Table 2: Structure-Activity Relationship of Dual sEH/FAAH Inhibitors

This table details the IC50 values for a series of dual inhibitors of soluble epoxide hydrolase (sEH) and FAAH, demonstrating how structural modifications impact inhibitory potency.

| Compound | R | Human sEH IC50 (nM) | Human FAAH IC50 (nM) |

| 6h | 6-methyl | 8.7 | 1.8 |

| 6i | N-methylbenzoimidazole | >1000 | >1000 |

| 6j | benzooxathiol | 22.7 | 142 |

IC50 values are the mean of at least three independent experiments.

Cell-Based Assays for N-Acylalkanosamine Activity

Cell-based assays provide a more physiologically relevant context for screening N-Acylalkanosamine libraries by assessing their effects on intact cellular signaling pathways.

ERK Phosphorylation Assay

The extracellular signal-regulated kinase (ERK) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which can be modulated by N-Acylalkanosamines through various receptors. Measuring the phosphorylation of ERK is a common readout for the activation of these pathways.

Experimental Protocol: Cell-Based ERK Phosphorylation Assay

Materials:

-

A suitable cell line expressing the target receptor of interest (e.g., HEK293 cells transfected with a specific GPCR).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compounds from the N-Acylalkanosamine library.

-

A known agonist for the target receptor.

-

Lysis buffer containing phosphatase and protease inhibitors.

-

Antibodies: primary antibody against phosphorylated ERK (p-ERK) and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

-

Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader).

Procedure:

-

Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into 96-well plates. Allow the cells to adhere overnight.

-

Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for a few hours to overnight before the assay.

-

Compound Treatment:

-

For agonists: Add serial dilutions of the test compounds to the cells and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

-

For antagonists: Pre-incubate the cells with serial dilutions of the test compounds for a specific duration before adding a known agonist at its EC80 concentration.

-

-

Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer.

-

Detection of p-ERK:

-

The amount of p-ERK in the cell lysates can be quantified using various methods, such as:

-

ELISA: Transfer the lysates to an antibody-coated plate.

-

Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Homogeneous assays (e.g., AlphaScreen, HTRF): Use bead-based proximity assays for high-throughput formats.

-

-

-

Data Analysis:

-

Normalize the p-ERK signal to the total protein concentration or a housekeeping protein.

-

For agonists, plot the p-ERK signal against the compound concentration to determine the EC50.

-

For antagonists, plot the inhibition of the agonist-induced p-ERK signal against the compound concentration to determine the IC50.

-

Visualization of Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear and standardized way to visualize complex experimental and biological processes.

Experimental Workflow for HTS

FAAH Signaling Pathway

N-Acylalkanosamine-Mediated ERK Signaling

Hit Validation and Lead Optimization

Following the primary screen, a rigorous hit validation process is essential to eliminate false positives and confirm the activity of promising compounds.

Workflow for Hit Validation and Optimization:

-

Hit Confirmation: Re-test the initial hits from the primary screen under the same assay conditions to confirm their activity.

-

Dose-Response Analysis: Perform concentration-response experiments to determine the potency (IC50 or EC50) and efficacy of the confirmed hits.

-

Orthogonal Assays: Validate the hits in a different assay format that measures the same biological endpoint but uses a different detection technology. This helps to rule out assay-specific artifacts.

-

Counter-Screens: Screen the hits against related targets to assess their selectivity. For example, FAAH inhibitors should be tested against other serine hydrolases.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the validated hits to understand the relationship between their chemical structure and biological activity. This information guides the design of more potent and selective compounds.

-

Lead Optimization: Further modify the most promising lead compounds to improve their pharmacological properties, including potency, selectivity, solubility, metabolic stability, and pharmacokinetic profile.

Conclusion

The in vitro screening of N-Acylalkanosamine libraries is a dynamic and evolving field that holds great promise for the discovery of novel therapeutics. This technical guide provides a foundational framework for researchers, outlining key experimental protocols, data presentation strategies, and the visualization of complex workflows and signaling pathways. By employing rigorous and systematic screening cascades, from library synthesis to lead optimization, the scientific community can continue to unlock the therapeutic potential of this fascinating class of lipid signaling molecules.

References

The Therapeutic Potential of N-Acylethanolamines: A Technical Guide to Core Targets

For Immediate Release

This technical guide provides an in-depth analysis of N-acylethanolamines (NAEs), a class of bioactive lipids with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document outlines the core enzymatic and receptor targets within the NAE signaling cascade, presenting quantitative data, detailed experimental methodologies, and visual pathways to guide future research and development.

N-acylethanolamines, including the well-characterized endocannabinoid anandamide (AEA), the anti-inflammatory agent N-palmitoylethanolamine (PEA), and the anorexic lipid N-oleoylethanolamine (OEA), are implicated in a wide array of physiological processes such as pain, inflammation, appetite, and mood regulation.[1][2][3] Their therapeutic promise lies in the modulation of their endogenous levels and downstream signaling pathways. This guide focuses on the key molecular targets that govern NAE metabolism and function, offering a roadmap for the development of novel therapeutics.

Key Therapeutic Targets in N-Acylethanolamine Signaling

The biological activity of NAEs is tightly controlled by a network of biosynthetic and degradative enzymes, and a diverse set of receptor proteins. Targeting these components offers precise control over NAE signaling, opening avenues for therapeutic intervention in a variety of pathological conditions.

Enzymatic Targets: Modulating NAE Tone

The concentration of NAEs is primarily regulated by the balance between their synthesis and degradation. Enzymes involved in these pathways represent prime targets for small molecule inhibitors.

-

Fatty Acid Amide Hydrolase (FAAH): A primary catabolic enzyme responsible for the degradation of anandamide and other NAEs.[4] Inhibition of FAAH elevates endogenous NAE levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5]

-

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): A lysosomal enzyme that preferentially hydrolyzes saturated and monounsaturated NAEs, such as PEA. NAAA inhibitors are being explored for their potential in treating inflammatory and neuropathic pain.

-

N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): A key enzyme in the biosynthesis of NAEs, catalyzing the final step of their production from N-acyl-phosphatidylethanolamines (NAPEs). Inhibition of NAPE-PLD offers a strategy to reduce NAE levels in conditions where they may be pathogenic.

-

Diacylglycerol Lipase (DAGL): While primarily known for synthesizing the endocannabinoid 2-arachidonoylglycerol (2-AG), DAGL activity can influence the availability of arachidonic acid, a precursor for anandamide synthesis.

Receptor Targets: Mediating NAE Effects

NAEs exert their physiological effects by interacting with a variety of cell surface and intracellular receptors.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor activated by PEA and OEA, mediating many of their anti-inflammatory and metabolic effects.

-

G-Protein Coupled Receptor 55 (GPR55): An orphan receptor that is activated by certain NAEs and lysophosphatidylinositols, implicated in pain, inflammation, and cancer.

-

G-Protein Coupled Receptor 119 (GPR119): Activated by OEA, this receptor is involved in glucose homeostasis and appetite regulation, making it a target for type 2 diabetes and obesity.

-

Cannabinoid Receptors (CB1 and CB2): The primary targets of anandamide, mediating its effects on neurotransmission, pain, and immune function.

Quantitative Data on Therapeutic Agents

The following tables summarize the potency of selected inhibitors and agonists targeting key components of the NAE signaling pathway.

Table 1: Inhibitors of NAE Metabolic Enzymes

| Compound | Target | Species | IC50 | Reference(s) |

| FAAH Inhibitors | ||||

| URB597 | FAAH | Human | 4.6 nM | |

| PF-04457845 | FAAH | Human | 7.2 nM | |

| JNJ-42165279 | FAAH | Human | 70 nM | |

| OL-135 | FAAH | Rat | 4.7 nM (Ki) | |

| NAAA Inhibitors | ||||

| (S)-OOPP | NAAA | Rat | 0.42 µM | |

| AM9053 | NAAA | Human | 36.4 nM | |

| F96 | NAAA | Human | 140.3 nM | |

| Compound 16 | NAAA | Rat | 2.12 µM | |

| NAPE-PLD Inhibitors | ||||

| ARN19874 | NAPE-PLD | Mouse | 34 µM | |

| Hexachlorophene | NAPE-PLD | Mouse | ~2 µM | |

| Bithionol | NAPE-PLD | Mouse | ~2 µM | |

| DAGL Inhibitors | ||||

| DO34 | DAGLα | Human | 6 nM | |

| O-7460 | DAGLα | Human | 0.69 µM | |

| RHC 80267 | DAGL | Canine | 4 µM | |

| KT109 | DAGLβ | Human | 42 nM |

Table 2: Agonists and Antagonists of NAE Receptors

| Compound | Target | Activity | Species | EC50 / IC50 / Ki | Reference(s) |

| PPARα Ligands | |||||

| GW7647 | PPARα | Agonist | Human | 2 nM | |

| GW9578 | PPARα | Agonist | Murine | 8 nM | |

| Fenofibric Acid | PPARα | Agonist | Human | 10.5 µM | |

| GPR55 Ligands | |||||

| LPI (18:1) | GPR55 | Agonist | Human | 13 nM | |

| AM251 | GPR55 | Agonist | Human | 3.1 µM | |

| ML-193 | GPR55 | Antagonist | Human | 221 nM | |

| CID 16020046 | GPR55 | Antagonist | Human | 150 nM | |

| GPR119 Ligands | |||||

| OEA | GPR119 | Agonist | Human | 5.6 µM | |

| AR231453 | GPR119 | Agonist | Human | 56 nM | |

| APD597 | GPR119 | Agonist | Human | 46 nM | |

| PSN632408 | GPR119 | Agonist | Human | 7.9 µM |

Signaling and Metabolic Pathways

To visualize the complex interplay of molecules in NAE signaling, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of N-Acylethanolamine therapeutic targets.

Protocol 1: Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a method to determine the inhibitory potential of test compounds on FAAH activity using a fluorometric assay.

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

Test compounds and a known FAAH inhibitor (e.g., URB597)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds and the control inhibitor in FAAH Assay Buffer.

-

Enzyme Preparation: Dilute the recombinant FAAH to the desired concentration in cold FAAH Assay Buffer.

-

Assay Setup: To each well of the 96-well plate, add:

-

170 µL of FAAH Assay Buffer

-

10 µL of diluted FAAH enzyme

-

10 µL of test compound, control inhibitor, or vehicle (for control wells).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) in kinetic mode at 37°C for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Activity Assay (LC-MS/MS-based)

This protocol outlines a method for measuring NAAA activity by quantifying the product formed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell or tissue lysates containing NAAA

-

NAAA Assay Buffer (e.g., 100 mM Sodium Acetate, pH 4.5, 0.1% Triton X-100, 1 mM DTT)

-

NAAA substrate (e.g., N-palmitoylethanolamine, PEA)

-

Internal standard (e.g., d4-Palmitic acid)

-

Organic solvents (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

Lysate (containing a specified amount of protein)

-

NAAA Assay Buffer

-

-

Reaction Initiation: Add the PEA substrate to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a cold mixture of chloroform:methanol (2:1, v/v) containing the internal standard. Vortex and centrifuge to separate the phases.

-

Sample Preparation for LC-MS/MS: Collect the lower organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Quantify the amount of palmitic acid produced using a validated LC-MS/MS method.

-

Data Analysis: Calculate the NAAA activity as the amount of product formed per unit of time per milligram of protein.

Protocol 3: GPR119 cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the activation of GPR119 by test compounds through the quantification of intracellular cyclic AMP (cAMP).

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

Test compounds and a known GPR119 agonist (e.g., AR231453)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

384-well white microplates

Procedure:

-

Cell Seeding: Seed the GPR119-expressing HEK293 cells into 384-well plates and culture overnight.

-

Compound Preparation: Prepare serial dilutions of test compounds and the control agonist in the assay buffer.

-

Assay:

-

Remove the culture medium from the cells and add the assay buffer.

-

Add the test compounds or control agonist to the wells.

-

Incubate at room temperature for 30 minutes.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve for the test compounds and calculate the EC50 values to determine their potency as GPR119 agonists.

Experimental Workflow for NAE-Targeted Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of drugs targeting the N-Acylethanolamine system.

This comprehensive guide provides a foundational resource for researchers and drug developers interested in the therapeutic potential of N-acylethanolamines. By targeting the key enzymes and receptors that govern NAE signaling, it is possible to develop novel therapeutics for a range of debilitating conditions. The provided data, protocols, and visual aids are intended to accelerate research and development in this promising field.

References

- 1. benchchem.com [benchchem.com]

- 2. hoelzel-biotech.com [hoelzel-biotech.com]

- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"review of N-Acylkanosamine research"

An In-depth Technical Guide to N-Acylethanolamine Research for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acylethanolamines (NAEs) are a class of bioactive lipid amides that play crucial roles in a multitude of physiological processes, including neurotransmission, inflammation, appetite regulation, and pain perception. This technical guide provides a comprehensive overview of NAE research, focusing on their biosynthesis, signaling pathways, and degradation. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols for NAE analysis, a summary of key quantitative data, and visualizations of the core molecular pathways to facilitate a deeper understanding of this important class of signaling molecules.

Introduction to N-Acylethanolamines (NAEs)